molecular formula C21H32O B8069747 Cardanol diene

Cardanol diene

Cat. No.: B8069747
M. Wt: 300.5 g/mol
InChI Key: FAYVLNWNMNHXGA-UTOQUPLUSA-N
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Description

Cardanol diene is a phenolic lipid derived from cashew nut shell liquid, a byproduct of cashew nut processing. It is characterized by a long alkyl chain with two double bonds, attached to a phenolic ring. This compound is part of a mixture that includes cardanol monoene and cardanol triene, each differing in the number of double bonds in the alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardanol diene is typically isolated from cashew nut shell liquid, which contains a mixture of phenolic lipids. The isolation process involves the separation of cardanol monoene, this compound, and cardanol triene using techniques such as flash column chromatography. This method allows for the purification of this compound with good purity and yield .

Industrial Production Methods

Industrial production of this compound involves the extraction of cashew nut shell liquid followed by thermal treatment to decarboxylate anacardic acid into cardanol. The mixture is then subjected to chromatographic techniques to separate the different fractions. This process is sustainable and cost-effective, making use of agro-waste from the cashew industry .

Comparison with Similar Compounds

Cardanol diene is compared with other similar compounds such as cardanol monoene and cardanol triene:

    Cardanol Monoene: Contains one double bond in the alkyl chain.

    Cardanol Triene: Contains three double bonds in the alkyl chain.

Uniqueness

This compound’s unique combination of two double bonds provides a balance between reactivity and stability, making it suitable for a wide range of applications in polymer science, surfactants, and sustainable chemistry .

Similar Compounds

Properties

IUPAC Name

3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYVLNWNMNHXGA-UTOQUPLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872879
Record name 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51546-63-5
Record name 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51546-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cardanol diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARDANOL DIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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